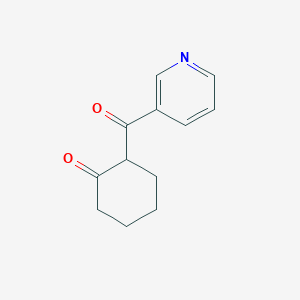
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is an organic compound that features a cyclohexanone ring bonded to a nicotinoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE typically involves the reaction of cyclohexanone with nicotinic acid or its derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with nicotinoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nicotinoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE involves its interaction with specific molecular targets. The nicotinoyl group can interact with nicotinic acetylcholine receptors, influencing neurotransmission. Additionally, the compound’s ketone group can participate in various biochemical pathways, affecting cellular processes.
類似化合物との比較
Cyclohexanone: A simpler ketone with similar reactivity but lacking the nicotinoyl group.
Nicotinic Acid: Shares the nicotinoyl group but lacks the cyclohexanone ring.
2-Cyclohexen-1-one: Similar in structure but with a double bond in the cyclohexane ring.
Uniqueness: 2-(3-PYRIDINYLCARBONYL)-CYCLOHEXANONE is unique due to the combination of the cyclohexanone ring and the nicotinoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-(pyridine-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13NO2/c14-11-6-2-1-5-10(11)12(15)9-4-3-7-13-8-9/h3-4,7-8,10H,1-2,5-6H2 |
InChIキー |
PIUVCKCIXRKVBO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


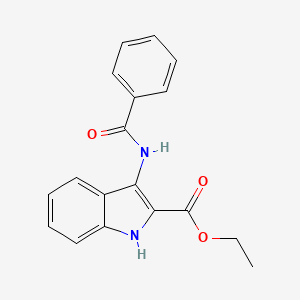
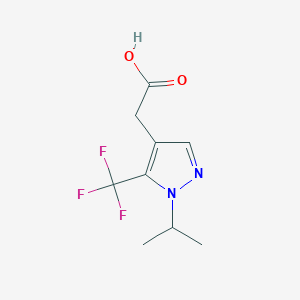
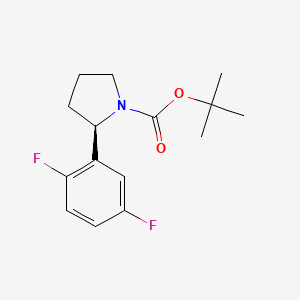
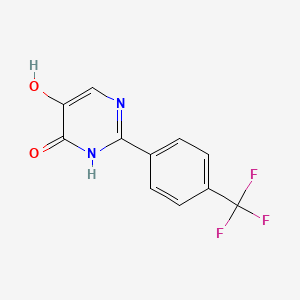
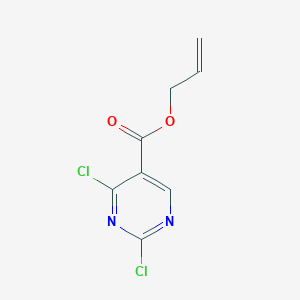
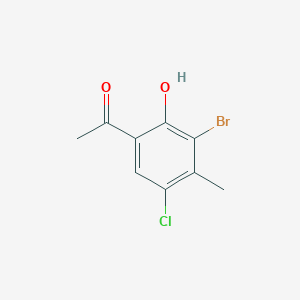
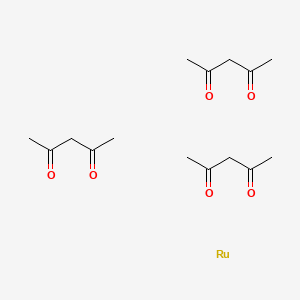
![Spiro[indoline-3,3'-piperidin]-2-one](/img/structure/B8737299.png)
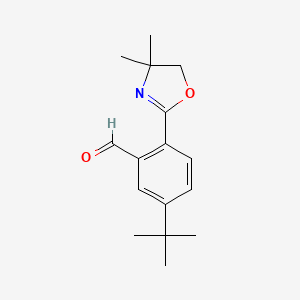
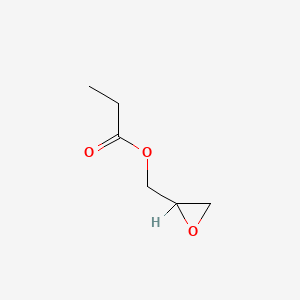
![2-([1,1'-Bi(cyclopropan)]-2-yl)aniline](/img/structure/B8737339.png)
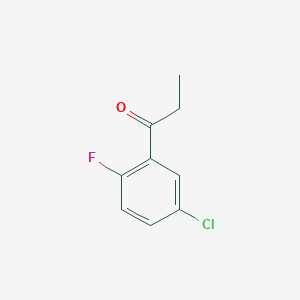
![10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8737358.png)
![2-[Cyanomethyl-(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetonitrile](/img/structure/B8737363.png)
